1-Chloro-3-phenoxypropan-2-one is an organic compound with the molecular formula C₉H₉ClO₂. It is classified as a chlorinated derivative of phenoxypropanone and is recognized for its diverse applications across various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which features a phenoxy group attached to a chlorinated propanone backbone. The compound is often utilized as a building block in organic synthesis and serves as an intermediate in the production of various chemicals.
1-Chloro-3-phenoxypropan-2-one can be synthesized through several methods. A common approach involves the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction produces 1-chloro-3-phenoxypropan-2-ol, which can subsequently be oxidized to yield 1-chloro-3-phenoxypropan-2-one.
The synthesis typically follows these steps:
Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and consistency, often incorporating continuous monitoring of reaction parameters.
The molecular structure of 1-chloro-3-phenoxypropan-2-one consists of a chlorinated propanone backbone with a phenoxy group attached at one end. The structural formula can be represented as follows:
Key data about the compound includes:
1-Chloro-3-phenoxypropan-2-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
1-Chloro-3-phenoxypropan-2-one typically appears as a clear, faintly yellow liquid. Its boiling point is approximately 309.8 °C at 760 mmHg, and it has a water solubility of about 5072 mg/L at 25 °C.
The compound exhibits properties characteristic of chlorinated alcohols and phenoxy derivatives, making it reactive under specific conditions suitable for various chemical transformations.
1-Chloro-3-phenoxypropan-2-one has diverse applications across multiple scientific domains:
The synthesis of 1-Chloro-3-phenoxypropan-2-one (C₉H₉ClO₂, CID 11622456) primarily relies on nucleophilic substitution reactions. The most established route involves the reaction of phenol with epichlorohydrin under basic conditions, forming an epoxide intermediate that rearranges to the target compound. Alternatively, direct chlorination of 3-phenoxypropan-2-one using chlorine sources (e.g., SOCl₂, Cl₂) achieves yields of 65–78% but generates stoichiometric waste [6] [8]. Catalyst choice critically influences efficiency:
Table 1: Solvent Optimization in Nucleophilic Substitution
Solvent | Base/Catalyst | Yield (%) | Byproducts |
---|---|---|---|
Toluene | K₂CO₃ | 68 | <10% |
Acetonitrile | Et₃N | 75 | 15% |
Solvent-free | SiO₂-H₂SO₄ | 82 | <5% |
Microwave-assisted synthesis reduces reaction times from 12 h to 45 min but faces scalability limitations .
Kinetic resolution using lipases enables access to enantiopure intermediates for S-configured β-blockers. Pseudomonas fluorescens lipase (PFL) and Candida antarctica lipase B (CALB) exhibit high R-selectivity for acylating racemic chlorohydrin precursors:
Table 2: Enzymatic Performance in Kinetic Resolution
Lipase | Acyl Donor | Time (h) | eep (%) | E-value |
---|---|---|---|---|
Pseudomonas fluorescens | Vinyl acetate | 3 | 97.2 | 182 |
CALB (acetonitrile) | Vinyl butanoate | 25 | 75 | 52 |
Candida rugosa | Vinyl acetate | 24 | 82.8 | 39 |
Dynamic kinetic resolution (DKR) remains underdeveloped due to challenges in racemizing the chlorohydrin intermediate [2] [4].
Selective oxidation of 1-Chloro-3-phenoxypropan-2-ol to the ketone avoids toxic chlorination reagents. Catalytic systems include:
Microwave-assisted oxidation in water enhances atom economy (theoretical: 98%) but is limited to small-scale applications .
Phase-transfer catalysts (PTCs) accelerate biphasic reactions by shuttling ions between aqueous and organic phases. For alkylation of phenoxyacetone:
Table 3: Industrial PTC Efficiency
PTC Type | Temperature (°C) | Reaction Time (h) | Conversion (%) |
---|---|---|---|
TBAB | 80 | 4 | 80 |
Benzyltriethylammonium Cl | 70 | 6 | 75 |
PEG-600 | 90 | 3 | 85 |
Challenges include catalyst recovery and chloride contamination in final products. Continuous-flow reactors mitigate this by ensuring precise residence times and minimizing byproducts [4] .
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